molecular formula C19H17ClN4OS B2762257 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 1251674-58-4

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No. B2762257
CAS RN: 1251674-58-4
M. Wt: 384.88
InChI Key: DDJDEKLXOHDNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide, also known as CBP-93872, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thioacetamide derivatives and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Cancer Therapy: HER2-Positive Breast Cancer

This compound has been identified as a potential therapeutic agent in the treatment of HER2-positive breast cancer . It functions as a JNK-targeting compound , inducing apoptosis in cancer cells . The compound’s ability to selectively inhibit the proliferation of HER2-positive breast cancer cells makes it a promising candidate for further development in cancer pharmacotherapy.

Protein Kinase B (Akt) Inhibition

As an inhibitor of Protein Kinase B (Akt) , a key player in intracellular signaling pathways that regulate growth and survival, this compound offers therapeutic potential in cancer treatment . Akt signaling is often deregulated in cancer, and inhibitors like this compound could be valuable as antitumor agents.

Antibacterial Activity

The pyrimidine scaffold of the compound has been associated with significant antibacterial properties. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli , showing promising results as a new class of antibacterial agents .

Induction of JNK Phosphorylation

The compound has been shown to enhance JNK phosphorylation through reactive oxygen species (ROS) generation . This activity is crucial in the regulation of apoptosis, and the compound’s role in this process could be harnessed for therapeutic purposes.

DNA Damage Induction

In addition to inducing apoptosis, the compound has been observed to exert DNA damage in breast cancer cells . This property can be utilized to develop treatments that target cancer cells at the genetic level, preventing their replication and spread.

Downregulation of Anti-Apoptotic Proteins

The compound has the ability to down-regulate the expression of IAP-1, BCL-2, SURVIVIN, and CYCLIN D1 in breast cancer cells . These proteins are involved in cell survival and proliferation, and their downregulation can lead to increased cancer cell death.

Modulation of PI3K Signaling Pathway

Given its impact on Protein Kinase B (Akt), the compound also has implications for the PI3K signaling pathway . This pathway is critical for cell growth and survival, and modulating it can have significant effects on cancer treatment.

properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c20-15-8-6-14(7-9-15)11-21-17-10-19(23-13-22-17)26-12-18(25)24-16-4-2-1-3-5-16/h1-10,13H,11-12H2,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJDEKLXOHDNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide

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